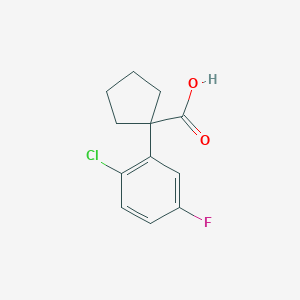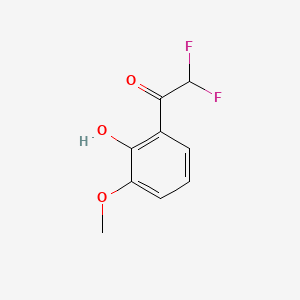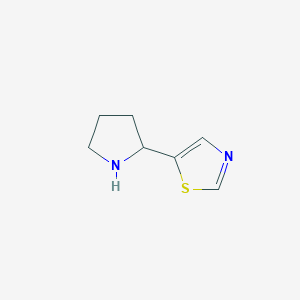
4-(5-Chloro-2-methoxyphenyl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloro-2-methoxyphenyl)butanal is an organic compound characterized by the presence of a butanal group attached to a 5-chloro-2-methoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-methoxyphenyl)butanal typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with butanal in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: 4-(5-Chloro-2-methoxyphenyl)butanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-(5-Chloro-2-methoxyphenyl)butanoic acid.
Reduction: 4-(5-Chloro-2-methoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(5-Chloro-2-methoxyphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)butanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The chloro and methoxy groups may also influence the compound’s reactivity and binding affinity.
類似化合物との比較
- 4-(5-Chloro-2-methoxyphenyl)butanoic acid.
- 4-(5-Chloro-2-methoxyphenyl)butanol.
- 5-Chloro-2-methoxybenzaldehyde.
Comparison:
4-(5-Chloro-2-methoxyphenyl)butanal: is unique due to the presence of both an aldehyde group and a butanal chain, which provides distinct reactivity compared to its analogs.
4-(5-Chloro-2-methoxyphenyl)butanoic acid: has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
4-(5-Chloro-2-methoxyphenyl)butanol: contains an alcohol group, which can participate in hydrogen bonding and different chemical reactions.
5-Chloro-2-methoxybenzaldehyde: lacks the butanal chain, making it less versatile in certain synthetic applications.
特性
分子式 |
C11H13ClO2 |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
4-(5-chloro-2-methoxyphenyl)butanal |
InChI |
InChI=1S/C11H13ClO2/c1-14-11-6-5-10(12)8-9(11)4-2-3-7-13/h5-8H,2-4H2,1H3 |
InChIキー |
KSLOHEZFVGCMDP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


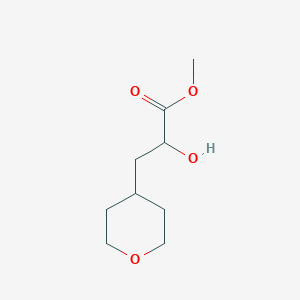



![2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)
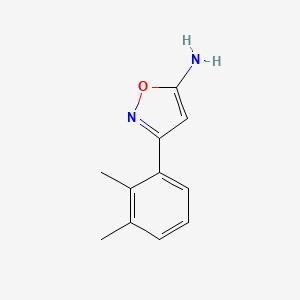


![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)

